反式-2-(3-甲氧基苯甲酰)环己烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

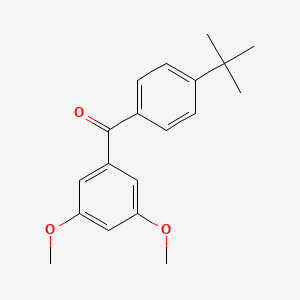

The compound trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a derivative of cyclohexane, which is a six-membered cyclic alkane. This compound contains a carboxylic acid functional group and a methoxybenzoyl substituent in a trans configuration on the cyclohexane ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in pharmaceuticals or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related cyclohexane derivatives has been explored in various studies. For instance, optically active trans-2-aminocyclohexanecarboxylic acids have been prepared through preferential crystallization of racemic N-benzoyl trans-2-aminocyclohexanecarboxylic acid, which could be a method applicable to the synthesis of trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid . Additionally, the preparation of t-butylcyclohexanecarboxylic acids from t-butyl-cyclohexanols or by the Koch-Haaf carboxylation indicates a possible synthetic route for the methoxybenzoyl derivative through modifications of these methods .

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can be complex due to the presence of different substituents and their stereochemistry. The trans configuration of substituents on the cyclohexane ring is particularly interesting as it can affect the compound's physical and chemical properties. X-ray crystallography, as used in the characterization of co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl)amino]cyclohexanol with hydroxyl benzoic acids, could be employed to determine the precise molecular structure of trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid .

Chemical Reactions Analysis

The chemical reactivity of cyclohexane derivatives can be influenced by the functional groups attached to the ring. For example, the amine-nitrous acid reaction examined in the study of optically active trans-2-aminocyclohexanecarboxylic acids and derivatives could provide insights into the reactivity of the amino group in similar compounds . Although the compound does not contain an amino group, the presence of the carboxylic acid group could lead to reactions such as esterification or amidation, which are common for carboxylic acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid can be inferred from related compounds. The mass spectra of t-butylcyclohexanecarboxylic acids provide information on the fragmentation patterns, which could be relevant for the methoxybenzoyl derivative in terms of its stability and reactivity . The solubility of the compound could also be enhanced through co-crystallization strategies, as demonstrated by the increased solubility of trans-4-[(2-amino-3,5-dibrobenzyl)amino]cyclohexanol in the presence of hydroxyl benzoic acids .

科学研究应用

合成化学和化学分析

环己烷衍生物的合成: 对环己烷衍生物的研究,包括反式-2-(3-甲氧基苯甲酰)环己烷-1-羧酸,揭示了它们的制备和化学分析方法。这些研究提供了对环己烷羧酸质谱的见解,突出了取代基对其化学行为和稳定性的影响 (Bekkum 等人,2010).

吡咯并异吲哚喹唑啉酮的表征: 反式-2-(3-甲氧基苯甲酰)环己烷-1-羧酸在合成吡咯并异吲哚喹唑啉酮等复杂分子中的应用已得到详细说明。这些分子因其潜在的药理活性和结构复杂性而重要 (Sohár 等人,2004).

药理学和药物开发

- 药理活性化合物的开发: 反式-2-(3-甲氧基苯甲酰)环己烷-1-羧酸的化学结构促进了具有显着药理特性的化合物的产生,例如解痉活性。这强调了环己烷衍生物在开发新治疗剂中的作用 (Veer 和 Oud,2010).

分子结构和自组装

- 分子结构的研究: 研究探索了衍生自反式-2-(3-甲氧基苯甲酰)环己烷-1-羧酸的化合物的详细分子结构。这些研究不仅增强了我们对化学键和相互作用的理解,而且有助于开发具有特定性质的材料 (Lee 等人,2007).

属性

IUPAC Name |

(1R,2R)-2-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-19-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARDQVUNMXKFIK-CHWSQXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641359 |

Source

|

| Record name | (1R,2R)-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |

CAS RN |

733742-73-9 |

Source

|

| Record name | (1R,2R)-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine](/img/structure/B1345308.png)

![2-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1345317.png)

![(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B1345331.png)

![4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1345332.png)

![N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride](/img/structure/B1345333.png)

![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1345335.png)